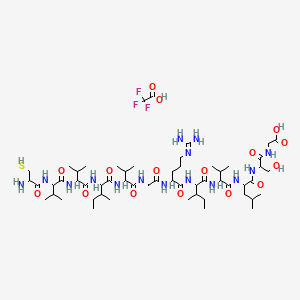

H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” es un péptido sintético compuesto por varios aminoácidos. Este péptido se caracteriza por la presencia de ácido trifluoroacético (TFA) como contraión, que se utiliza comúnmente en la síntesis de péptidos para mejorar la solubilidad y la estabilidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se activa utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para formar enlaces peptídicos.

Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan mediante ácido trifluoroacético (TFA) para exponer sitios reactivos para un acoplamiento posterior.

Escisión: El péptido completo se escinde de la resina mediante un cóctel de escisión basado en TFA, que también elimina los grupos protectores de la cadena lateral.

Métodos de producción industrial

En un entorno industrial, la síntesis de este péptido se puede ampliar utilizando sintetizadores de péptidos automatizados. Estas máquinas optimizan el proceso SPPS, asegurando alta pureza y rendimiento. El uso de cromatografía líquida de alta resolución (HPLC) es esencial para purificar el producto final, eliminando cualquier impureza o secuencia incompleta.

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Los residuos de cisteína pueden formar enlaces disulfuro a través de la oxidación, estabilizando la estructura del péptido.

Reducción: Los enlaces disulfuro se pueden reducir de nuevo a grupos tiol libres utilizando agentes reductores como ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros residuos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) u oxidación al aire.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC y HOBt.

Principales productos formados

Péptidos unidos por enlaces disulfuro: Formados a través de la oxidación de residuos de cisteína.

Péptidos reducidos: Formados a través de la reducción de enlaces disulfuro.

Aplicaciones Científicas De Investigación

El péptido “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización celular.

Medicina: Explorado para posibles aplicaciones terapéuticas, incluido el suministro de fármacos y el desarrollo de vacunas.

Industria: Utilizado en el desarrollo de biomateriales y nanotecnología.

Mecanismo De Acción

El mecanismo de acción de este péptido implica su interacción con dianas moleculares específicas, como enzimas o receptores. La secuencia y la estructura del péptido determinan su afinidad de unión y especificidad. Por ejemplo, la presencia de residuos de arginina puede facilitar las interacciones con biomoléculas cargadas negativamente, mientras que los residuos de cisteína pueden formar enlaces disulfuro, estabilizando la conformación del péptido.

Comparación Con Compuestos Similares

Compuestos similares

- H-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-OH

- H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH

Singularidad

La singularidad de “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” radica en su secuencia específica y la presencia de ácido trifluoroacético, que mejora su solubilidad y estabilidad. La combinación de aminoácidos en este péptido proporciona propiedades estructurales y funcionales distintas, lo que lo hace valioso para diversas aplicaciones de investigación e industriales.

Propiedades

Fórmula molecular |

C56H100F3N15O16S |

|---|---|

Peso molecular |

1328.5 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H99N15O14S.C2HF3O2/c1-15-30(13)42(52(82)67-39(27(7)8)49(79)62-34(20-25(3)4)47(77)63-35(23-70)45(75)60-22-37(72)73)68-46(76)33(18-17-19-58-54(56)57)61-36(71)21-59-48(78)38(26(5)6)65-53(83)43(31(14)16-2)69-51(81)41(29(11)12)66-50(80)40(28(9)10)64-44(74)32(55)24-84;3-2(4,5)1(6)7/h25-35,38-43,70,84H,15-24,55H2,1-14H3,(H,59,78)(H,60,75)(H,61,71)(H,62,79)(H,63,77)(H,64,74)(H,65,83)(H,66,80)(H,67,82)(H,68,76)(H,69,81)(H,72,73)(H4,56,57,58);(H,6,7) |

Clave InChI |

CYWBRQUFZOJORM-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)